N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine
Overview
Description
N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrazolopyridine moiety, and a dimethylamino group attached to the pyrimidine ring. The presence of a methylsulfanyl group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with suitable reagents. This step may require the use of dehydrating agents to facilitate the formation of the ring structure.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Dimethylamine, alkyl halides, acyl chlorides
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways, leading to changes in cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Shares structural similarities but differs in the presence of an imidazo[1,2-a]pyridine moiety.
3,7-Dimethyl-1,6-nonadien-3-ol: Although structurally different, it shares some functional group similarities.
Uniqueness
N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine is unique due to its specific combination of a pyrazolopyridine core, a pyrimidine ring, and the presence of both dimethylamino and methylsulfanyl groups
Properties
IUPAC Name |
N,N-dimethyl-6-[3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-20(2)14-8-15(17-10-16-14)21-6-4-12-11(9-21)13(19-18-12)5-7-22-3/h8,10H,4-7,9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCQBJFVPLRAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC3=C(C2)C(=NN3)CCSC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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